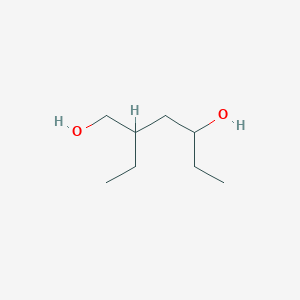
2-Ethylhexane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is a colorless, slightly viscous liquid that is soluble in water and various organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1,4-diol can be synthesized through several methods. One common method involves the hydroformylation of 2-ethylhexene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the alkene, which is then reduced to an alcohol group (-OH) through hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the hydroformylation and hydrogenation reactions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Ethylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学的研究の応用
2-Ethylhexane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of 2-Ethylhexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Ethylhexane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
1,4-Butanediol: A shorter chain diol with similar reactivity.
1,6-Hexanediol: A longer chain diol with similar properties.
Uniqueness
2-Ethylhexane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the ethyl substituent on the hexane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other diols may not be able to fulfill.
特性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
2-ethylhexane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChIキー |
NKUSBXAXENGEJW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(CC)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


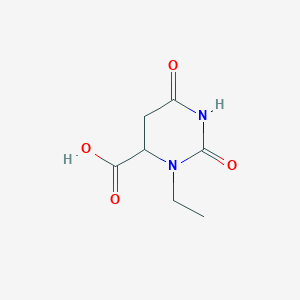
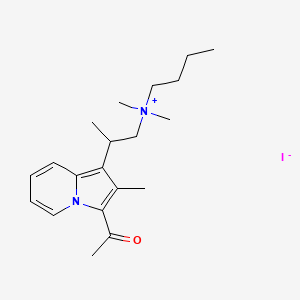
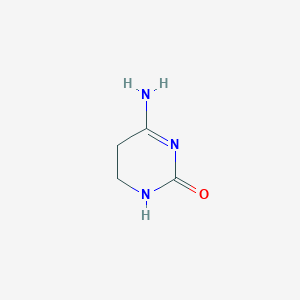
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
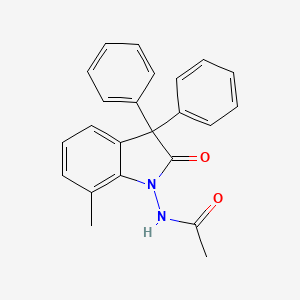

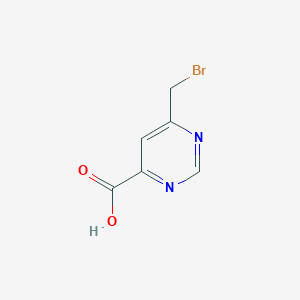
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
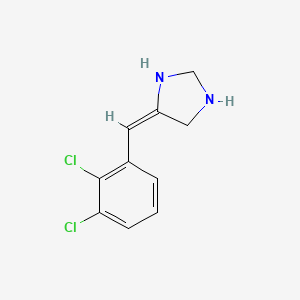
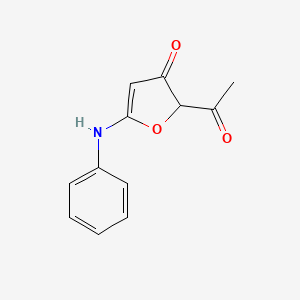
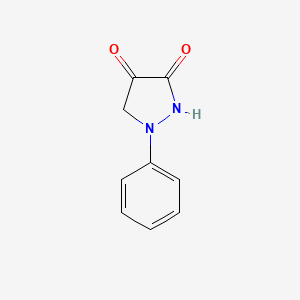
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
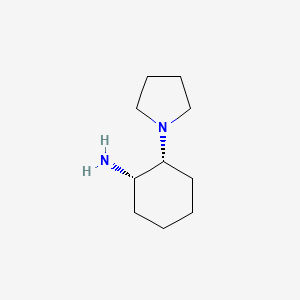
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
